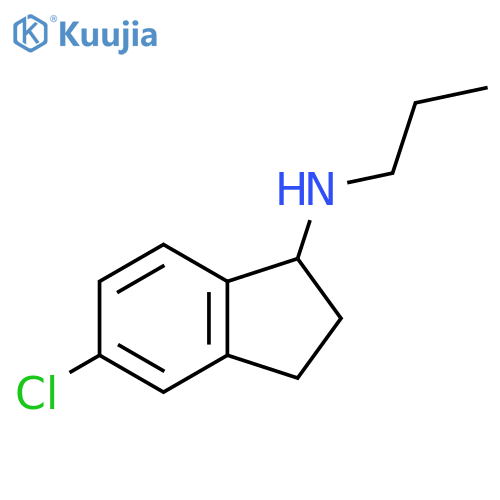

Cas no 1514271-25-0 (5-chloro-N-propyl-2,3-dihydro-1H-inden-1-amine)

1514271-25-0 structure

商品名:5-chloro-N-propyl-2,3-dihydro-1H-inden-1-amine

5-chloro-N-propyl-2,3-dihydro-1H-inden-1-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Inden-1-amine, 5-chloro-2,3-dihydro-N-propyl-

- 5-chloro-N-propyl-2,3-dihydro-1H-inden-1-amine

-

- インチ: 1S/C12H16ClN/c1-2-7-14-12-6-3-9-8-10(13)4-5-11(9)12/h4-5,8,12,14H,2-3,6-7H2,1H3

- InChIKey: VGHCJUVDANHXRW-UHFFFAOYSA-N

- ほほえんだ: C1(NCCC)C2=C(C=C(Cl)C=C2)CC1

5-chloro-N-propyl-2,3-dihydro-1H-inden-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-163135-0.5g |

5-chloro-N-propyl-2,3-dihydro-1H-inden-1-amine |

1514271-25-0 | 0.5g |

$699.0 | 2023-05-26 | ||

| Enamine | EN300-163135-10.0g |

5-chloro-N-propyl-2,3-dihydro-1H-inden-1-amine |

1514271-25-0 | 10g |

$3131.0 | 2023-05-26 | ||

| Enamine | EN300-163135-1.0g |

5-chloro-N-propyl-2,3-dihydro-1H-inden-1-amine |

1514271-25-0 | 1g |

$728.0 | 2023-05-26 | ||

| Enamine | EN300-163135-2500mg |

5-chloro-N-propyl-2,3-dihydro-1H-inden-1-amine |

1514271-25-0 | 2500mg |

$529.0 | 2023-09-22 | ||

| Enamine | EN300-163135-250mg |

5-chloro-N-propyl-2,3-dihydro-1H-inden-1-amine |

1514271-25-0 | 250mg |

$249.0 | 2023-09-22 | ||

| Enamine | EN300-163135-50mg |

5-chloro-N-propyl-2,3-dihydro-1H-inden-1-amine |

1514271-25-0 | 50mg |

$227.0 | 2023-09-22 | ||

| Enamine | EN300-163135-0.05g |

5-chloro-N-propyl-2,3-dihydro-1H-inden-1-amine |

1514271-25-0 | 0.05g |

$612.0 | 2023-05-26 | ||

| Enamine | EN300-163135-5.0g |

5-chloro-N-propyl-2,3-dihydro-1H-inden-1-amine |

1514271-25-0 | 5g |

$2110.0 | 2023-05-26 | ||

| Enamine | EN300-163135-0.1g |

5-chloro-N-propyl-2,3-dihydro-1H-inden-1-amine |

1514271-25-0 | 0.1g |

$640.0 | 2023-05-26 | ||

| Enamine | EN300-163135-5000mg |

5-chloro-N-propyl-2,3-dihydro-1H-inden-1-amine |

1514271-25-0 | 5000mg |

$783.0 | 2023-09-22 |

5-chloro-N-propyl-2,3-dihydro-1H-inden-1-amine 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

1514271-25-0 (5-chloro-N-propyl-2,3-dihydro-1H-inden-1-amine) 関連製品

- 2230780-65-9(IL-17A antagonist 3)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量